Aureusimine B

Biofilm Staphylococcus aureus Biomarker

Aureusimine B (phevalin) is a non-ribosomal cyclic dipeptide from S. aureus. It exhibits preferential biosynthesis in host-mimicking environments (e.g., RPMI1640) and significantly elevated production in biofilms versus planktonic cultures—a differential not observed for analogs. Its unique calpain-1 inhibition (IC50 1.3 µM) and role in modulating host keratinocyte gene expression make it the definitive standard for virulence, host-pathogen, and biofilm studies. Procure this specific biomarker to ensure model accuracy.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
CAS No. 170713-71-0
Cat. No. B144023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureusimine B
CAS170713-71-0
Synonyms6-benzyl-3-isopropyl-2(1H)-pyrazinone
aureusimine B
phevalin
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
InChIKeyCZUORGWXUVRUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aureusimine B (CAS 170713-71-0): A Specialized Cyclic Dipeptide Virulence Factor and Biomarker


Aureusimine B (CAS 170713-71-0, also known as phevalin) is a non-ribosomally synthesized cyclic dipeptide (monoketopiperazine) produced by Staphylococcus aureus via the conserved NRPS enzymes AusA and AusB [1][2]. This secondary metabolite, derived from phenylalanine and valine , is part of the aureusimine family, which includes its close structural analogs, aureusimine A (tyrvalin, incorporating tyrosine) and aureusimine C (leuvalin, incorporating leucine) [2]. Aureusimine B was isolated from S. aureus in 2010 and identified as a modulator of bacterial virulence, not an antibiotic [3][4]. Its biological activity includes inhibition of the eukaryotic protease calpain , and its production is significantly elevated in biofilm growth modes, positioning it as a potential biomarker for chronic S. aureus infections [5].

Why Substituting Aureusimine B with Aureusimine A or C Fails in Research


Substitution among aureusimines (A, B, C) is scientifically unjustified due to quantifiable differences in their production, stability, and biological context. Aureusimine B (phevalin) demonstrates a preferential biosynthesis by S. aureus in host-mimicking environments, including RPMI1640 tissue culture medium, over its analogs [1]. Furthermore, biofilms produce significantly higher amounts of aureusimine B compared to planktonic cultures, a differential not observed for other aureusimines [2]. This compound also exhibits a unique calpain inhibition profile with a defined IC50, a specific bioactivity that may not be shared by aureusimine A . The following quantitative evidence demonstrates that using aureusimine A or C as a proxy for aureusimine B would introduce unquantified variability into experimental models of virulence, host-pathogen interaction, and biofilm biology.

Aureusimine B Quantitative Differentiators: Evidence for Selection and Procurement


Biofilm-Specific Production: Aureusimine B Quantified in S. aureus Biofilm vs. Planktonic Cultures

Aureusimine B production is not constitutive; it is significantly upregulated in biofilm growth modes compared to planktonic cultures. This establishes its utility as a specific biomarker for biofilm-associated infections, a characteristic not demonstrated for other cyclic dipeptides like aureusimine A [1].

Biofilm Staphylococcus aureus Biomarker HPLC-MS

Calpain Inhibition Potency: Aureusimine B IC50 in Casein Hydrolysis Assay

Aureusimine B demonstrates a defined, quantifiable potency as a calpain inhibitor, a key eukaryotic protease involved in cytoskeletal remodeling and cell signaling. This activity is a specific biochemical attribute that differentiates it from other aureusimines [1].

Calpain Cysteine Protease Enzyme Inhibition IC50

Preferential Biosynthesis in Host-Mimicking Media: Aureusimine B vs. Aureusimine A (Tyrvalin)

S. aureus preferentially produces aureusimine B over aureusimine A in a host-relevant environment. This biosynthetic preference is a critical differentiator for in vitro infection models [1].

Non-ribosomal peptide synthetase (NRPS) Staphylococcus aureus Metabolomics Aureusimine A

Analytical Purity and Solubility: Defined Specifications for Reproducible Research

The procurement of Aureusimine B is defined by high purity specifications (typically >95-98% by HPLC) , which is essential for reproducible biological assays. The compound's limited aqueous solubility necessitates specific solvent conditions, a critical experimental parameter [1].

HPLC Purity Solubility Analytical Standard

Virulence Regulation in Vivo: Contribution of Aureusimine B to S. aureus Infection in Murine Models

Aureusimine B is not merely a bacterial metabolite; its presence is linked to S. aureus pathogenesis. Studies using ausB-deficient mutants show attenuated virulence in murine models [1][2], a functional attribute that distinguishes it from non-bioactive analogs.

Virulence In vivo Mouse model Staphylococcus aureus

Aureusimine B: High-Value Application Scenarios for Research and Industrial Procurement


Quantitative Biomarker for S. aureus Biofilm in Chronic Infections

Utilize Aureusimine B as an analytical standard for UPLC-MS or HPLC-MS methods to accurately quantify S. aureus biofilm formation in vitro [1]. The compound's significantly higher production in biofilm versus planktonic cultures enables its use as a specific and sensitive biomarker for chronic, biofilm-associated infections [2].

In Vitro Calpain Inhibition Studies and Assay Development

Employ Aureusimine B as a defined, small-molecule calpain inhibitor with a validated IC50 of 1.3 µM in casein hydrolysis assays [1]. Its potency and defined mechanism of action make it a suitable tool for studying calpain-dependent cellular processes such as cytoskeletal remodeling, apoptosis, and cell migration.

Host-Pathogen Interaction Modeling and Virulence Factor Research

Integrate Aureusimine B into in vitro host-pathogen models, such as S. aureus-infected human keratinocyte cultures, to study its role in modulating host gene expression [1]. Its preferential production in host-mimicking media [2] and contribution to in vivo virulence [3] underscores its relevance as a key bacterial effector molecule.

Anti-Virulence Drug Discovery and Target Validation

Use Aureusimine B as a target for novel anti-virulence strategies. Its biosynthesis by the conserved NRPS AusA/B pathway [1] and its contribution to S. aureus pathogenesis [2] make it a compelling target for inhibitors designed to disarm the pathogen without exerting selective pressure for antibiotic resistance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aureusimine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.